

An In-depth Technical Guide to Fmoc-Ala-Glu-Asn-Lys-NH2

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Compound of Interest		
Compound Name:	Fmoc-Ala-Glu-Asn-Lys-NH2	
Cat. No.:	B8143714	Get Quote

This technical guide provides comprehensive information on the peptide **Fmoc-Ala-Glu-Asn-Lys-NH2**, tailored for researchers, scientists, and professionals in drug development. The guide covers its molecular weight, a detailed protocol for its synthesis, and a hypothetical framework for assessing its biological activity, including relevant signaling pathway diagrams.

Core Compound Data: Molecular Weight

The peptide **Fmoc-Ala-Glu-Asn-Lys-NH2** is a tetrapeptide sequence (Alanine-Glutamic acid-Asparagine-Lysine) with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal amide. The precise molecular weight is crucial for various experimental procedures, including mass spectrometry analysis, solution preparation, and stoichiometric calculations.

The molecular weight of the final compound is 681.74 g/mol .[1] The molecular formula is C33H43N7O9.[1][2] A breakdown of the molecular weights of its constituent components is provided below for clarity and reference.



Component	Chemical Formula	Molar Mass (g/mol)
Fmoc Group	C15H11O2	~258.70[3]
Alanine (Ala)	C3H7NO2	89.09[4][5][6]
Glutamic acid (Glu)	C5H9NO4	147.13[7][8][9][10]
Asparagine (Asn)	C4H8N2O3	132.12[11][12][13][14][15]
Lysine (Lys)	C6H14N2O2	146.19[16][17][18][19]
Amide Group (-NH2)	NH2	~16.02
Fmoc-Ala-Glu-Asn-Lys-NH2	C33H43N7O9	681.74[1]

Note: The final molecular weight of the peptide is not a simple sum of its parts due to the loss of water molecules during the formation of peptide bonds.

Experimental Protocols

This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Workflow Diagram:



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Solid-Phase Peptide Synthesis Workflow.

Methodology:

- Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Initial Fmoc Deprotection:



- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
- Amino Acid Coupling (Cycle 1: Lysine):
 - In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute.
 - Add the activated amino acid solution to the resin.
 - Agitate at room temperature for 2 hours.
 - Drain and wash the resin as described in step 2.
- Chain Elongation (Cycles 2-4): Repeat the deprotection (step 2) and coupling (step 3) steps sequentially for the following amino acids:
 - Fmoc-Asn(Trt)-OH
 - Fmoc-Glu(OtBu)-OH
 - Fmoc-Ala-OH
- Final Wash: After the final coupling (Fmoc-Ala-OH), wash the peptidyl-resin with DMF (3x) followed by DCM (5x) and dry under a vacuum.
- Cleavage and Deprotection:

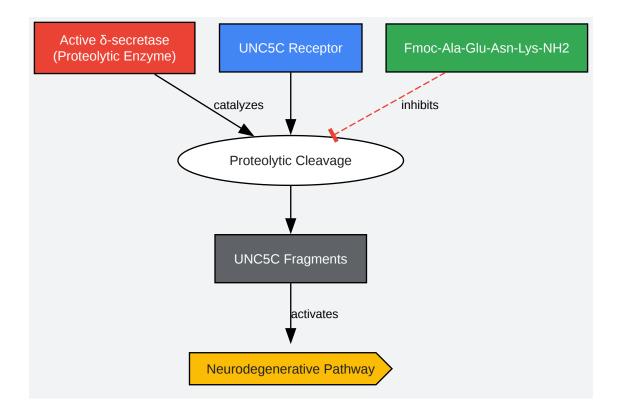


- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under a vacuum.
 - Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient.
 - Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS).

Search results indicate that **Fmoc-Ala-Glu-Asn-Lys-NH2** (AENK) can act as an inhibitor of the proteolysis of the Netrin-1 receptor UNC5C.[20] This hypothetical protocol describes a cell-free assay to validate this inhibitory activity.

Signaling Pathway Diagram:





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Inhibition of UNC5C Cleavage.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of recombinant human UNC5C protein (substrate) in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
 - \circ Prepare a stock solution of the active catalytic domain of the relevant protease (e.g., δ -secretase) in the assay buffer.
 - Prepare a 10 mM stock solution of Fmoc-Ala-Glu-Asn-Lys-NH2 in DMSO. Create serial dilutions (e.g., 1 mM, 100 μM, 10 μM, 1 μM).
- Assay Procedure:
 - In a 96-well microplate, set up the reaction mixtures. For each concentration of the peptide inhibitor, prepare a well containing:



- UNC5C protein (final concentration 1 μM)
- Peptide inhibitor (at desired final concentrations) or DMSO (vehicle control)
- Assay Buffer to a final volume of 90 μL.
- Pre-incubate the plate at 37°C for 15 minutes.

Reaction Initiation:

- \circ Initiate the cleavage reaction by adding 10 μL of the active protease solution (final concentration 100 nM) to each well.
- Include a "no protease" negative control well containing only the UNC5C substrate and buffer.
- Incubate the plate at 37°C for 1 hour.

· Analysis:

- Stop the reaction by adding 2X Laemmli SDS-PAGE sample buffer.
- Boil the samples for 5 minutes.
- Analyze the reaction products using SDS-PAGE followed by Western Blotting.
- Use a primary antibody specific to the C-terminus or N-terminus of UNC5C to visualize both the full-length protein and its cleavage fragments.

Data Interpretation:

- Quantify the band intensities for full-length UNC5C and the cleavage products using densitometry software.
- Inhibition is demonstrated by a dose-dependent decrease in the intensity of the cleavage product bands and a corresponding increase in the full-length UNC5C band in the presence of the peptide inhibitor compared to the vehicle control.



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